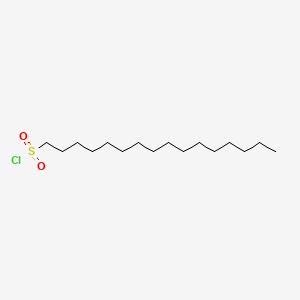

1-Hexadecanesulfonyl chloride

描述

Infrared (IR) Spectroscopy

Key IR absorption bands (cm⁻¹) and assignments include:

Nuclear Magnetic Resonance (NMR)

Predicted ¹³C NMR data (75 MHz, H₂O) for the compound include:

Mass Spectrometry (MS)

Electron ionization mass spectra show fragments at:

Computational Molecular Modeling

Computational studies predict the following properties:

| Property | Value | Method |

|---|---|---|

| Collision Cross Section | 180.0 Ų (M+H) | Ion Mobility |

| Gibbs Free Energy (ΔGf) | -396.63 kJ/mol | Joback Method |

| Enthalpy (ΔHf) | -842.66 kJ/mol | Joback Method |

| logP | 6.036 | Crippen Method |

Molecular dynamics simulations reveal a hydrophobic alkyl chain and polar sulfonyl chloride headgroup , enabling interactions with both nonpolar solvents and nucleophilic agents. Density functional theory (DFT) optimizations align with experimental spectroscopic data.

属性

IUPAC Name |

hexadecane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33ClO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSVFFVBSPQTTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068139 | |

| Record name | 1-Hexadecanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38775-38-1 | |

| Record name | 1-Hexadecanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38775-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexadecanesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038775381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexadecanesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexadecanesulfonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexadecanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecane-1-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Sulfonation of 1-Hexadecanol with Chlorosulfonic Acid

The most widely reported method involves reacting 1-hexadecanol with chlorosulfonic acid (ClSO₃H). This exothermic reaction proceeds via a two-step mechanism:

-

Sulfonation : The hydroxyl group of 1-hexadecanol is replaced by a sulfonic acid group.

-

Chlorination : The sulfonic acid intermediate is converted to sulfonyl chloride using excess ClSO₃H .

-

Reactants : 1-Hexadecanol (1 eq), ClSO₃H (5–10 eq).

-

Conditions :

-

Temperature: -25°C (initial), 50–60°C (reflux).

-

Time: 3–6 hours.

-

-

Workup : Quenching in ice water, extraction with CH₂Cl₂, and drying over MgSO₄.

-

Yield : 40–68% (purity >95% by ¹H NMR).

Critical Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| ClSO₃H Equivalents | 8–10 eq | Maximizes conversion |

| Reaction Temperature | 50–60°C | Prevents decomposition |

| Quenching Rate | Rapid (≤5°C) | Minimizes hydrolysis |

Industrial protocols use jacketed reactors with automated temperature control to handle ClSO₃H’s corrosivity .

Oxidative Chlorination Using Sodium Hypochlorite and Hydrochloric Acid

An alternative method employs NaOCl/HCl to oxidize and chlorinate 1-hexadecanethiol precursors .

-

Reactants : 1-Hexadecanethiol (1 eq), NaOCl (3.5 eq), HCl (2.5 M).

-

Conditions :

-

Temperature: -5°C to 0°C.

-

Time: 30–60 minutes.

-

-

Workup : Extraction with pre-cooled CH₂Cl₂, washing with NaHCO₃, and drying under vacuum.

-

Yield : 68–86% (moisture-sensitive product).

Advantages :

Limitations :

Two-Step Synthesis via Thiol Oxidation and Chlorination

This method converts 1-hexadecanethiol to the sulfonyl chloride through intermediate sulfonic acid formation .

Step 1: Oxidation to Sulfonic Acid :

-

Reagents : H₂O₂ (2 eq), ZrCl₄ (0.1 eq).

-

Conditions : RT, 2 hours.

-

Yield : 92–98%.

-

Reagents : PCl₅ (1.2 eq).

-

Conditions : Reflux in toluene, 4 hours.

-

Yield : 85–90%.

Overall Yield : 78–88% (two-step).

Continuous Flow Synthesis Approaches

Recent advances employ continuous stirred-tank reactors (CSTRs) for scalable production :

-

Reactors : 3 CSTRs in series.

-

Conditions :

-

Temperature: 140–150°C.

-

Residence Time: 2 hours.

-

-

Automation : Feedback controllers adjust feed rates based on gravimetric data.

Performance :

| Metric | Batch Method | Continuous Flow |

|---|---|---|

| Space-Time Yield | 0.5 g/L·h | 2.8 g/L·h |

| Purity | 95% | 98% |

| Scalability | ≤100 g | Multi-kg |

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Hazard Profile | Scalability |

|---|---|---|---|---|

| ClSO₃H Sulfonation | 40–68 | 95–98 | High | Industrial |

| NaOCl/HCl Oxidation | 68–86 | 90–95 | Moderate | Lab-Scale |

| Two-Step Thiol Route | 78–88 | 97–99 | Low | Pilot-Scale |

| Continuous Flow | 85–90 | 98–99 | Controlled | Large-Scale |

Industrial-Scale Production Considerations

-

Reactor Design : Corrosion-resistant materials (e.g., glass-lined steel) for ClSO₃H handling .

-

Temperature Control : Precision ±2°C to avoid side reactions (e.g., sulfonic acid formation) .

-

Waste Management : Neutralization of acidic byproducts with NaOH .

Challenges and Optimization Strategies

Key Issues :

-

Hydrolysis : Moisture exposure degrades sulfonyl chloride to sulfonic acid .

-

Byproduct Formation : Over-chlorination yields dichlorinated products .

Process Enhancements :

化学反应分析

1-Hexadecanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form hexadecanesulfonic acid and hydrochloric acid.

Reduction: It can be reduced to hexadecanethiol using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases like pyridine or triethylamine for substitution reactions and aqueous acidic or basic conditions for hydrolysis .

科学研究应用

Organic Synthesis

1-Hexadecanesulfonyl chloride serves as a critical reagent in organic synthesis for introducing sulfonyl chloride functional groups into organic molecules. This transformation enables the formation of sulfonamides and sulfonate esters, which are essential intermediates in the synthesis of pharmaceuticals and agrochemicals.

Key Reactions:

- Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.

- Hydrolysis: In the presence of water, it hydrolyzes to form hexadecanesulfonic acid.

- Reduction: It can be reduced to hexadecanethiol using reducing agents like lithium aluminum hydride.

Polymer Chemistry

In polymer chemistry, this compound is employed to synthesize sulfonated polymers. These polymers have significant applications in ion exchange resins and membrane technologies due to their enhanced ionic conductivity and selectivity.

Applications:

- Ion Exchange Resins: Utilized in water purification and chemical separation processes.

- Membrane Technologies: Used in fuel cells and batteries for their superior ion transport properties.

Biological Studies

The compound is increasingly recognized for its role in biological research, particularly in studying enzyme mechanisms. It acts as a potent inhibitor of serine hydrolases, including lipases, which are crucial for lipid metabolism.

Case Study: Lipase Inhibition

This compound forms a covalent bond with the catalytic serine residue in lipases, effectively inhibiting their activity. This irreversible modification allows researchers to investigate the structure-function relationship of these enzymes.

Mechanism of Action:

- The compound binds tightly within the enzyme's active site, preventing normal catalytic activity and providing insights into enzyme kinetics and substrate specificity.

Industrial Applications

Beyond research, this compound is utilized in various industrial applications:

- Surfactants: Employed in the production of detergents and cleaning agents due to its surfactant properties.

- Specialty Chemicals: Used as an intermediate in synthesizing other chemicals for diverse applications, including cosmetics and pharmaceuticals.

作用机制

The mechanism of action of 1-hexadecanesulfonyl chloride involves the formation of a reactive intermediate, which then undergoes nucleophilic attack by various substrates . The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic substitution reactions. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .

相似化合物的比较

Structural and Functional Analogues

The following table summarizes key sulfonyl chlorides and related compounds for comparison:

Chain Length and Hydrophobicity

This compound’s long alkyl chain enhances hydrophobic interactions in enzyme binding. For example, in Aquifex aeolicus esterase (AaEst2), the 16-carbon tail penetrates the enzyme’s "cap" domain, stabilizing ligand-enzyme complexes . Shorter analogues like hexane-1-sulphonyl chloride (C₆) lack this capability, making them unsuitable for studies requiring deep hydrophobic pocket engagement .

Functional Group Variations

- Sulfonyl Chloride vs. This property is exploited in stable isotope labeling or prolonged enzymatic assays .

- Sulfonyl Chloride vs. Alkyl Chloride : Unlike cetyl chloride, this compound’s sulfonyl group enables covalent bonding with serine or cysteine residues in enzymes, critical for irreversible inhibition .

生物活性

1-Hexadecanesulfonyl chloride, a sulfonyl chloride derivative with the molecular formula , is a compound of interest in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and applications based on diverse research findings.

This compound is characterized by its long hydrophobic alkyl chain, which imparts unique properties to the molecule. Its structure allows it to interact with biological membranes and proteins, making it a valuable tool in biochemical research.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study examining various amphiphilic compounds, it was found that derivatives containing this sulfonyl chloride demonstrated minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Cytotoxic Effects

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. A study reported that this compound was used in the synthesis of lipid-oligonucleotide conjugates, which were tested for cytotoxicity against murine macrophages and human cell lines. The results indicated that these conjugates were generally non-toxic at therapeutic concentrations, highlighting the potential for developing targeted cancer therapies .

The biological activity of this compound can be attributed to its ability to modify proteins through sulfonylation, which can alter their function and interactions within biological systems. This mechanism has been studied in the context of enzyme inhibition, where it acts as an irreversible inhibitor for certain enzymes, demonstrating its utility in biochemical assays .

Case Studies

-

Antimicrobial Efficacy

A study focused on the synthesis of various quaternary ammonium salts derived from this compound showed promising results against biofilm formation by S. aureus. The salts demonstrated a reduction of biofilm formation by up to 70% at specific concentrations, indicating their potential as therapeutic agents in preventing bacterial infections associated with biofilms . -

Cytotoxicity in Cancer Research

In another case study involving lipid-oligonucleotide conjugates synthesized from this compound, researchers found that these conjugates exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer treatments with minimal side effects .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

常见问题

Basic Research Questions

Q. How can researchers verify the purity and structural integrity of 1-hexadecanesulfonyl chloride in synthetic workflows?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm molecular structure via characteristic peaks (e.g., δ=1.28–1.24 ppm for the 14 methylene protons in the alkyl chain, δ=3.61–3.45 ppm for sulfonyl chloride protons) .

- HPLC : Employ a mobile phase of water, hexanesulfonic acid solution, and acetonitrile (50:30:20) to assess purity, with UV detection at 210 nm for sulfonyl chloride derivatives .

- Mass Spectrometry : Validate molecular weight (MW: 332.96 g/mol) using ESI-MS, observing the [M+H]+ ion at m/z 333.9 .

Q. What are the optimal storage conditions for this compound to prevent degradation?

- Methodological Answer : Store the compound in anhydrous ethanol at 4°C in airtight, light-protected vials. Hydrolysis of the sulfonyl chloride group is minimized under these conditions, as demonstrated in kinetic studies where ethanol stabilizes reactive intermediates .

Q. How can researchers safely handle this compound in aqueous reaction systems?

- Methodological Answer : Pre-dissolve the compound in ethanol (≥99.9% purity) before adding to aqueous buffers to avoid rapid hydrolysis. Maintain pH <7.0 during reactions to reduce nucleophilic attack on the sulfonyl chloride group .

Advanced Research Questions

Q. How does this compound act as an irreversible inhibitor in enzyme mechanism studies?

- Methodological Answer : The compound covalently binds to catalytic serine residues in esterases and lipases. For example, in thermophilic esterase EST2, pre-incubation with this compound (10 mM in ethanol) for 12 hours at 25°C resulted in >90% activity loss. Structural analysis (X-ray crystallography) confirmed sulfonylation of Ser114, blocking substrate access .

Q. What experimental strategies resolve contradictions in substrate-binding data when using this compound as a probe?

- Methodological Answer : Address conflicting binding modes (acyl vs. alcohol site inversion) by:

- Mutagenesis : Introduce mutations (e.g., M211S/R215L in EST2) to alter substrate pocket geometry and re-evaluate inhibition kinetics .

- Molecular Dynamics Simulations : Model ligand-enzyme interactions to identify steric or electronic factors influencing binding duality .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities under varying pH and solvent conditions to isolate thermodynamic contributors .

Q. How can researchers optimize the synthesis of this compound derivatives for malaria drug development?

- Methodological Answer : Use a two-step protocol:

Sulfonylation : React 11-azaartemisinin with this compound (1.5 equiv) in THF using LDA as a base at −78°C to yield 1'-hexadecanesulfonylazaartemisinin .

Purification : Apply flash chromatography (ethyl acetate/hexane, 4:6) to isolate derivatives, confirmed by m/z 570.3819 ([M+H]+) and IR peaks at 1707 cm⁻¹ (C=O) and 1366 cm⁻¹ (S=O) .

Q. What environmental monitoring protocols are recommended for detecting this compound residues?

- Methodological Answer : Use EPA-approved methods:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。